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Compound of Interest

Compound Name: 1-Cyclobutylethan-1-amine

Cat. No.: B1592035

An In-Depth Technical Guide to 1-Cyclobutylethan-1-amine

This guide provides a comprehensive technical overview of 1-Cyclobutylethan-1-amine, a
valuable building block in modern medicinal chemistry. We will delve into its core chemical
identity, synthesis, characterization, applications, and safety protocols, offering field-proven
insights to support your research and development endeavors.

Core Chemical Identity and Nomenclature

1-Cyclobutylethan-1-amine is a primary amine featuring a cyclobutane ring, a structural motif
of increasing importance in drug design for its ability to confer conformational rigidity and
improved metabolic stability.[1][2] Understanding its precise identification is critical for sourcing,
regulatory compliance, and unambiguous scientific communication.

The nomenclature and identifiers for this compound and its common variants are multifaceted.
The primary Chemical Abstracts Service (CAS) number refers to the racemic mixture. However,
enantiomerically pure forms and salt derivatives are frequently used in specialized applications,
each with a unique identifier.

Table 1: Compound Identification
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Identifier Value Source
IUPAC Name 1-Cyclobutylethanamine [3114]
CAS Number (Racemate) 60637-96-9 [3B1141[5]
CAS Number ( (R)-enantiomer
) 778575-09-0 [6]
CAS Number ( (S)-enantiomer

1003-28-7 [7]
)
CAS Number (HCI Salt) 904733-73-9 [8]
Molecular Formula CeHi3N [3114]

Synonyms

1-Cyclobutyl-ethylamine, o-
Methylcyclobutanemethanamin

e

[4]1[5]

EC Number

835-210-9

[4]

Physicochemical and Computed Properties

The physical and chemical properties of a compound dictate its behavior in both reactive and

biological systems. The data below, derived from computational models, provides a robust

profile for 1-Cyclobutylethan-1-amine.[4]

Table 2: Physicochemical Data
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Property Value Source
Molecular Weight 99.17 g/mol [4]
XLogP3-AA (LogP) 1 [4]
Hydrogen Bond Donor Count 1 [4]
Hydrogen Bond Acceptor

CZuntg p ! 3
Rotatable Bond Count 1 [4]
Topological Polar Surface Area 26 A2 [4]
SMILES CC(C1CCC1)N [4]
InChiKey GDGHPMLCHFTAIY- 4]

UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

The most efficient and scalable synthesis of 1-Cyclobutylethan-1-amine is achieved via the
reductive amination of its corresponding ketone, 1-Cyclobutylethan-1-one (CAS: 3019-25-8).[9]
This two-step, one-pot process is a cornerstone of amine synthesis due to its high efficiency,
operational simplicity, and the use of readily available, stable reagents.

The causality behind this choice is clear: The reaction proceeds through a stable imine
intermediate, which is then selectively reduced to the target amine. Sodium
triacetoxyborohydride (STAB) is the preferred reducing agent in this context. Unlike harsher
reagents like lithium aluminum hydride, STAB is mild, tolerant of various functional groups, and
does not readily reduce the starting ketone, thereby minimizing side reactions and simplifying
purification.

Synthetic Workflow Diagram
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Caption: Reductive amination workflow for 1-Cyclobutylethan-1-amine synthesis.

Experimental Protocol: Reductive Amination

This protocol is a representative method. Researchers must conduct their own risk assessment
and optimization.
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e Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-
Cyclobutylethan-1-one (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or
1,2-dichloroethane (DCE).

e Amine Source: Add ammonium acetate (1.5 - 2.0 eq) as the ammonia source. The acetate
salt also acts as a mild acid catalyst to promote imine formation.

e Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation
of the imine intermediate. The progress can be monitored by TLC or GC-MS.

e Reduction: Carefully add sodium triacetoxyborohydride (STAB) (1.2 - 1.5 eq) portion-wise to
the mixture. An exotherm may be observed. Maintain the reaction temperature below 30°C.

e Reaction Completion: Allow the reaction to stir at room temperature for 12-24 hours, or until
the starting material is consumed as indicated by TLC or GC-MS.

o Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium
bicarbonate. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory
funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. The crude amine can be purified by distillation under
reduced pressure or by column chromatography on silica gel.

Analytical Characterization (Predicted)

While experimental spectra are not widely published, a robust prediction of the expected
spectroscopic data can be made based on the molecule's structure and data from analogous
compounds.[10][11][12] This serves as a vital reference for confirming the identity and purity of
synthesized material.

Predicted Spectroscopic Data

Table 3: Predicted *H NMR Spectroscopic Data (Solvent: CDClIs)
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Predicted Chemical Predicted Predicted
Protons ) . .
Shift (6, ppm) Multiplicity Integration
H-1 (CH) 25-29 Multiplet 1H
H-2 (CHs) 1.0-1.2 Doublet 3H
Cyclobutyl (CH) 19-22 Multiplet 1H
Cyclobutyl (CH2) 16-1.9 Multiplet 6H
Amine (NHz) 11-20 Broad Singlet 2H

Table 4: Predicted 3C NMR Spectroscopic Data (Solvent: CDCls)

Carbon Predicted Chemical Shift (6, ppm)
C-1 (CH-N) 50 - 58
C-2 (CHs) 22-26
Cyclobutyl (CH) 42 - 48
Cyclobutyl (CH2) 28-35
Cyclobutyl (CH2) 17 -22

Mass Spectrometry (Electron lonization - El): The primary fragmentation pathway is expected
to be the alpha-cleavage adjacent to the nitrogen atom, resulting in the loss of a methyl radical
(CHse) to yield a highly stable iminium cation.

e Molecular lon (M*): m/z = 99

o Base Peak (M-15): m/z = 84 (Loss of «CHs3)

Analytical Workflow Diagram
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Caption: Standard analytical workflow for compound validation.

Applications in Research and Drug Development

1-Cyclobutylethan-1-amine is a strategic building block for introducing the valuable
cyclobutane moiety into drug candidates.[1] The hydrochloride salt is specifically noted as a
component for creating "Protein Degrader Building Blocks," highlighting its use in advanced
therapeutic modalities like PROTACs (Proteolysis-Targeting Chimeras).[8]

Key Application Areas:

o Scaffold Decoration: The primary amine serves as a versatile chemical handle for amide
couplings, reductive aminations, and other C-N bond-forming reactions to build molecular
complexity.

e Medicinal Chemistry: The cyclobutane group acts as a bioisostere for larger or more flexible
groups, often improving metabolic stability and modulating lipophilicity.[1][2]

o Fragment-Based Drug Discovery (FBDD): As a low molecular weight fragment, it can be
used in screening campaigns to identify initial binding interactions with biological targets.

Safety, Handling, and Storage
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As a primary amine, 1-Cyclobutylethan-1-amine requires careful handling. The GHS hazard
classifications from PubChem indicate it is a flammable liquid and vapor that causes severe
skin burns, eye damage, and may cause respiratory irritation.[4]

o Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.qg., nitrile),
safety goggles with side shields or a face shield, and a lab coat.[13][14]

o Handling: Use only in a well-ventilated area or a chemical fume hood.[13] Keep away from
heat, sparks, and open flames.[14] Ground all equipment to prevent static discharge.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from
incompatible substances such as strong oxidizing agents and acids.[13]

e First Aid:

o Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while
removing contaminated clothing.[13]

o Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,
occasionally lifting the upper and lower eyelids.[13]

o Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for
breathing.[13]

o Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
[13]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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